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Compound of Interest

Compound Name: Enfenamic acid

Cat. No.: B057280

An in-depth technical guide on the pharmacokinetics of mefenamic acid is presented for
researchers, scientists, and drug development professionals.

Note: The user's query specified "enfenamic acid.” The scientific literature predominantly
refers to "mefenamic acid,” and it is concluded that "enfenamic acid" is a likely typographical
error. This guide therefore focuses on the pharmacokinetics of mefenamic acid.

Introduction

Mefenamic acid (N-2,3-xylylanthranilic acid) is a nonsteroidal anti-inflammatory drug (NSAID)
belonging to the fenamate class.[1][2] It is utilized for its analgesic, anti-inflammatory, and
antipyretic properties, primarily in the treatment of mild to moderate pain, including menstrual
pain, and rheumatoid arthritis.[1][3][4][5] The therapeutic action of mefenamic acid is derived
from its inhibition of prostaglandin synthesis.[2][6][7] This document provides a comprehensive
overview of the absorption, distribution, metabolism, and excretion (ADME) of mefenamic acid.

Pharmacokinetic Profile

The pharmacokinetics of mefenamic acid are characterized by rapid oral absorption, high
plasma protein binding, extensive hepatic metabolism, and subsequent renal and fecal
excretion.

Absorption

Mefenamic acid is rapidly absorbed from the gastrointestinal tract following oral administration.
[1][2][6][8][9] Peak plasma concentrations (Cmax) are typically achieved within 2 to 4 hours
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(Tmax).[1][6][8][9][10] Following a single 1-gram oral dose, mean peak plasma levels have
been reported to range from 10 to 20 mcg/mL.[6] There is no evidence of drug accumulation
with multiple doses, and steady-state concentrations are generally reached by the second day
of administration.[6]

Several factors can influence the absorption of mefenamic acid:

o Food: The effect of food on the rate and extent of absorption is not fully established.[11]
However, one study noted that for a product with poor bioavailability in a fasting state,
administration in a nonfasting state showed marked improvement.[12] Taking the drug with
food is often recommended to minimize gastrointestinal side effects.[13]

o Water Intake: The bioavailability of mefenamic acid can be influenced by the volume of water
ingested. A study found that the area under the plasma concentration-time curve (AUC) was
highest when a 250 mg capsule was taken with 50 mL of water. Increasing the water volume
to 500 mL in fasting subjects led to a significant reduction in the AUC.[14]

e Antacids: Co-administration with magnesium hydroxide-containing antacids has been shown
to significantly increase the rate and extent of mefenamic acid absorption. One study
reported a 125% increase in Cmax and a 36% increase in AUC when a 500 mg dose was
taken with 1.7 grams of magnesium hydroxide.[2][6]

Distribution

Once absorbed into the bloodstream, mefenamic acid is extensively bound to plasma proteins,
with over 90% bound to albumin.[1][2][6][9][10] This high degree of protein binding is a critical
factor in its distribution and potential for drug interactions. The apparent volume of distribution
(Vzss/F) after a 500 mg oral dose is estimated to be 1.06 L/kg.[2][4][6] Mefenamic acid is also
known to be distributed into breast milk in small amounts and is presumed to cross the
placenta.[1][9][11][15]

Metabolism

The primary site of mefenamic acid metabolism is the liver. The biotransformation is mediated
by the cytochrome P450 enzyme CYP2C9.[1][2][6][16] The metabolic process involves two
main oxidative steps, followed by conjugation:
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e Hydroxylation: Mefenamic acid is first metabolized to 3'-hydroxymethyl mefenamic acid
(Metabolite 1), which is only weakly active.[1][16]

» Oxidation: Metabolite | can be further oxidized to 3'-carboxymefenamic acid (Metabolite I1).[1]
[2][6][16]

e Glucuronidation: The parent drug and both metabolites can undergo glucuronidation to form
acyl glucuronides, which are more water-soluble and facilitate excretion.[1][2][16] The 1-O-
acyl glucuronide of mefenamic acid is known to be unstable and can covalently bind to
proteins.[16][17]

The diagram below illustrates the metabolic pathway of mefenamic acid.
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Metabolic pathway of mefenamic acid.
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EXxcretion

Mefenamic acid and its metabolites are eliminated from the body through both renal and fecal
routes.[1][8]

o Renal Excretion: Approximately 52% to 67% of an administered dose is excreted in the
urine.[1] The urinary excretory products consist primarily of the glucuronide conjugates of
mefenamic acid (about 6%), 3'-hydroxymefenamic acid (25%), and 3'-carboxymefenamic
acid (21%).[2][6]

o Fecal Excretion: The fecal route accounts for 20% to 25% of the dose, mainly in the form of
unconjugated 3'-carboxymefenamic acid.[1][2][6][8]

The elimination half-life (t1/2) of the parent mefenamic acid is approximately 2 hours.[1][2][6]
[10] The half-lives of its metabolites have not been precisely determined but appear to be
longer than that of the parent compound, which may lead to their accumulation in patients with
renal impairment.[2][6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for mefenamic acid reported
in the literature.

Table 1: Core Pharmacokinetic Parameters
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Parameter Value Condition/Dose Source
Bioavailability (F) ~90% Oral [1]
Tmax (Time to Peak) 2 - 4 hours Single Oral Dose 11618191
1.04 + 0.50 hours Dispersible Tablets [18]
Cmax (Peak Conc.) 10 - 20 mcg/mL Single 1g Oral Dose [6]
5.94 + 2.51 mg/L Dispersible Tablets [18]
t1/2 (Elimination Half- )
] ~2 hours Single Oral Dose [1][2][6][10]
Life)
2.12 £ 0.69 hours Dispersible Tablets [18]
Vd (Volume of
o 1.06 L/kg 500 mg Oral Dose [2][6]
Distribution)
Protein Binding >90% (to albumin) In bloodstream [1116119]
75 5% In vitro (plasma) [19]
AUC (0-14h) 18.19 + 4.05 mg-h-L=t  Dispersible Tablets [18]

| AUC (Extent of Absorption) | 30.5 mcg/hr/mL | Two 500mg single dose studies |[2][6] |

Table 2: Excretion Profile

Route

Renal (Urine)

Percentage of Dose

52% - 67%

Form of Excreted
Compound

Glucuronides of
parent drug and
metabolites

Source

[11[2][6]

| Fecal | 20% - 25% | Mainly unconjugated 3-carboxymefenamic acid [[1][2][6] |

Experimental Protocols
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The quantification of mefenamic acid in biological matrices is crucial for pharmacokinetic
studies. Various analytical methods have been developed, with High-Performance Liquid
Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-
MS/MS) being the most prominent.[20][21][22]

Sample Preparation: Protein Precipitation

A common method for preparing plasma samples involves protein precipitation.

e Spiking: A known volume of plasma (e.g., 100 pL) is spiked with a working solution of
mefenamic acid (for calibration standards) and an internal standard (e.g., mefenamic acid-
d4).[23]

o Precipitation: The mixture is added to a 96-well plate containing a precipitating agent, such
as acetonitrile with 0.1% formic acid.[23]

e Separation: The plate is vortexed to ensure thorough mixing and precipitation of plasma
proteins. The supernatant containing the analyte is then separated from the precipitated
protein, often by centrifugation or vacuum filtration.[23][24]

o Reconstitution: The collected filtrate is evaporated to dryness and then reconstituted in the
mobile phase for injection into the chromatography system.[23]

High-Performance Liquid Chromatography (HPLC)
Method

A representative HPLC method for the determination of mefenamic acid is described below.
o System: A standard HPLC system equipped with a pump, autosampler, and UV detector.

e Column: A reversed-phase column, such as a C18 or ODS-2 column (e.g., Hypersil ODS-2,
4.6 mm x 150 mm, 5 um), is typically used.[18]

» Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g.,
acetonitrile or methanol) and an aqueous component (e.g., water or buffer) is employed. A
common composition is acetonitrile and water in a 45:55 ratio.[18]
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* Flow Rate: A typical flow rate is 1.0 mL/min.[18]
» Detection: Ultraviolet (UV) detection is used, with the wavelength set at 280 nm.[18][25]

¢ Quantification: The concentration of mefenamic acid is determined by comparing the peak
area of the analyte in the sample to the peak areas of known concentration standards,
creating a calibration curve.[18]

Mechanism of Action and Related Pathways

The primary mechanism of action for mefenamic acid, like other NSAIDs, is the inhibition of
cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[6][7][26]
Prostaglandins are key mediators of inflammation, pain, and fever.[6][7]

The workflow below illustrates this inhibitory pathway.
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Mechanism of action of mefenamic acid via COX inhibition.
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The overall pharmacokinetic process from administration to elimination is summarized in the
following logical workflow.
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Overall pharmacokinetic workflow of mefenamic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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